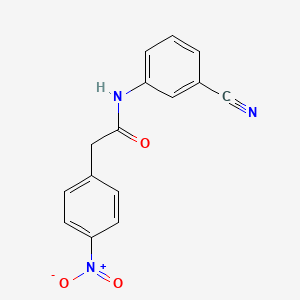
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, this chemical compound has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide acts primarily as a serotonin releaser, causing the release of large amounts of serotonin from the presynaptic neuron into the synaptic cleft. This results in increased serotonin levels in the brain, leading to feelings of euphoria, empathy, and emotional openness. This compound also acts as a mild dopamine and norepinephrine releaser, contributing to its stimulant effects.
Biochemical and Physiological Effects:
This compound use can lead to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, hyponatremia, and serotonin syndrome in some cases. Long-term use of this compound has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been used in a number of lab experiments to study its effects on various physiological and behavioral processes. Its ability to induce feelings of empathy and emotional openness has made it a useful tool in the study of social behavior and interpersonal relationships. However, its potential neurotoxicity and the risk of adverse effects limit its use in lab experiments.
Orientations Futures
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of new this compound-based therapies for the treatment of PTSD and other mental health conditions. Another area of interest is the development of new this compound analogs with improved therapeutic potential and reduced risk of adverse effects. Additionally, more research is needed to fully understand the long-term effects of this compound use and to develop strategies for minimizing its potential harms.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam or sodium borohydride. The purity and yield of this compound can be improved through various purification techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. This compound-assisted psychotherapy involves the administration of a single dose of this compound in a controlled setting, followed by psychotherapy sessions. Studies have shown that this compound-assisted psychotherapy can lead to significant improvements in PTSD symptoms, with some participants reporting long-term remission of symptoms.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(7-11)17(19)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSAFRYEVCVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)